ネトビミン

概要

説明

ネトビミンは、獣医学で駆虫薬として使用されるカルバメート化合物です。 主に羊、山羊、牛などの家畜における回虫と条虫の消化管感染症の治療に使用されます 。 ネトビミンは、宿主の体内ですべての駆虫薬であるアルベンダゾールに代謝されるプロドラッグです .

製造方法

ネトビミンは、ベンゾイミダゾール基の形成を含む一連の化学反応によって合成されます。 合成経路には、通常、ニトロフェニルグアニジン誘導体とカルバメート化合物を制御された条件下で反応させることが含まれます 。 工業的生産方法には、化学反応器での大規模合成、それに続く精製、および獣医製品への製剤が含まれます .

化学反応解析

ネトビミンは、次のようないくつかの種類の化学反応を受けます。

還元: ネトビミンは、宿主の消化管でアルベンダゾールに還元されます.

酸化: 活性代謝物であるアルベンダゾールは、さらにアルベンダゾールスルホキシドおよびアルベンダゾールスルホンに酸化される可能性があります.

これらの反応で使用される一般的な試薬および条件には、還元のための水素ガスまたは金属触媒などの還元剤、および酸化のための過酸化水素などの酸化剤が含まれます。 これらの反応から生成される主な生成物は、アルベンダゾール、アルベンダゾールスルホキシド、およびアルベンダゾールスルホンです .

科学研究への応用

ネトビミンには、いくつかの科学研究への応用があります。

科学的研究の応用

Netobimin has several scientific research applications:

Veterinary Medicine: It is used to treat parasitic infections in livestock, improving animal health and productivity.

Pharmacology: Research on netobimin and its metabolites helps in understanding the pharmacokinetics and pharmacodynamics of anthelmintic drugs.

Toxicology: Studies on the toxicity and safety of netobimin contribute to the development of safer veterinary drugs.

Environmental Science: Research on the environmental fate and impact of netobimin helps in assessing its ecological risks.

作用機序

ネトビミンは、宿主の腸でアルベンダゾールに代謝されることで効果を発揮します。 アルベンダゾールは次に、微小管の構造タンパク質であるチューブリンに結合し、寄生虫の細胞内の微小管の形成を阻害します 。 これにより、細胞分裂と運動が阻害され、最終的に寄生虫が死滅します .

生化学分析

Biochemical Properties

Netobimin interacts with various enzymes and proteins. It is completely converted to albendazole by the gastrointestinal flora . The absorbed albendazole is then completely metabolized to its sulphoxide and sulphone metabolites by first-pass effects .

Cellular Effects

The effects of Netobimin on cells are primarily due to its metabolite, albendazole. Albendazole has a broad spectrum of activity against various parasites, affecting their energy metabolism, impairing glucose uptake, and inhibiting microtubule polymerization, which disrupts vital cellular processes .

Molecular Mechanism

Netobimin itself is not active; it is a prodrug that is metabolized into the active compound, albendazole . Albendazole exerts its effects by binding to the protein tubulin, inhibiting its polymerization into microtubules. This disrupts cell structures and interferes with cell division and energy production, leading to the death of the parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, Netobimin was administered orally to ewes at 20 mg/kg bodyweight . Blood and faecal samples were collected from 1 to 120 h post-treatment and analysed . The study concluded that Netobimin is completely converted to albendazole by the gastrointestinal flora and absorbed albendazole is completely metabolized to its sulphoxide and sulphone metabolites by first-pass effects .

Dosage Effects in Animal Models

The effects of Netobimin vary with different dosages in animal models. In one study, Netobimin was administered orally to ewes at 20 mg/kg bodyweight . The study found that neither Netobimin nor albendazole was present, and only albendazole sulphoxide and albendazole sulphone metabolites were detected in the plasma samples .

Metabolic Pathways

Netobimin is involved in several metabolic pathways. It is rapidly but incompletely metabolised to albendazole . The absorbed albendazole is then completely metabolized to its sulphoxide and sulphone metabolites by first-pass effects .

Transport and Distribution

The transport and distribution of Netobimin within cells and tissues are primarily related to its conversion to albendazole and its subsequent metabolism. After oral administration, Netobimin is rapidly converted to albendazole in the gastrointestinal tract . The absorbed albendazole is then metabolized to its sulphoxide and sulphone metabolites .

Subcellular Localization

The subcellular localization of Netobimin is not well studied. Its metabolite, albendazole, is known to exert its effects in the cytoplasm of cells, where it binds to tubulin and disrupts microtubule formation .

準備方法

Netobimin is synthesized through a series of chemical reactions involving the formation of a benzimidazole group. The synthetic route typically involves the reaction of a nitrophenylguanidine derivative with a carbamate compound under controlled conditions . Industrial production methods involve large-scale synthesis in chemical reactors, followed by purification and formulation into veterinary products .

化学反応の分析

Netobimin undergoes several types of chemical reactions, including:

Reduction: Netobimin is reduced to albendazole in the gastrointestinal tract of the host.

Oxidation: Albendazole, the active metabolite, can be further oxidized to albendazole sulfoxide and albendazole sulfone.

Substitution: The nitro group in netobimin can undergo substitution reactions under specific conditions.

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas or metal catalysts for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions are albendazole, albendazole sulfoxide, and albendazole sulfone .

類似化合物との比較

ネトビミンは、アルベンダゾール、フェンベンダゾール、メベンダゾールなどの他のベンゾイミダゾール駆虫薬に似ています。 ネトビミンは、アルベンダゾールに代謝されるプロドラッグであるという点で独特であり、より広いスペクトルでの活性をもたらします 。その他の類似化合物には、次のようなものがあります。

アルベンダゾール: さまざまな寄生虫に対して直接的に活性です。

フェンベンダゾール: さまざまな動物の寄生虫感染症の治療に使用されます。

メベンダゾール: 人間の寄生虫感染症の治療に一般的に使用されます.

特性

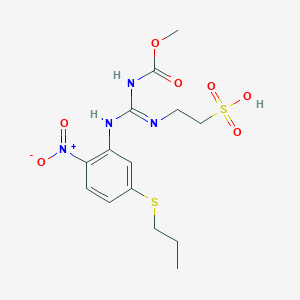

IUPAC Name |

2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBVUETZRWGIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236925 | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88255-01-0 | |

| Record name | Netobimin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88255-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netobimin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088255010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netobimin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETOBIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30C54N3MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

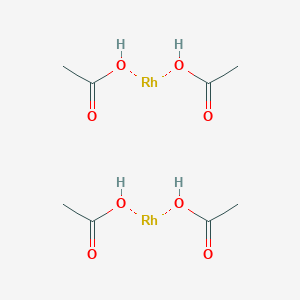

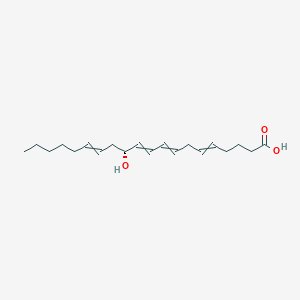

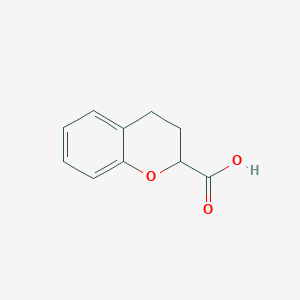

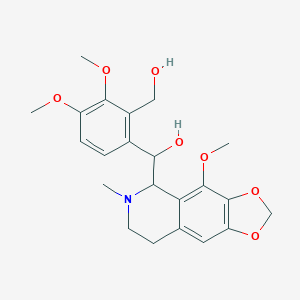

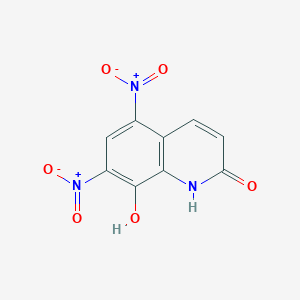

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Netobimin?

A1: Netobimin itself is a prodrug, meaning it is metabolized in the body to its active metabolites, primarily albendazole sulfoxide (ABZSO). ABZSO exerts its anthelmintic effect by binding to β-tubulin in susceptible parasites. This binding disrupts microtubule polymerization, which is essential for various cellular processes in parasites, including nutrient absorption, motility, and reproduction. [, , , , , , ]

Q2: Against which parasites has Netobimin demonstrated efficacy?

A2: Netobimin has shown efficacy against a range of gastrointestinal nematodes in sheep, goats, and cattle. Studies have reported its activity against species like Haemonchus contortus, Trichostrongylus colubriformis, Ostertagia circumcincta, Dictyocaulus viviparus, Muellerius capillaris, and Dicrocoelium dendriticum. [, , , , , , , , , ]

Q3: Is Netobimin effective against all stages of parasite development?

A3: While Netobimin demonstrates activity against various developmental stages, its efficacy can vary. For instance, one study indicated effectiveness against adult Dicrocoelium dendriticum in sheep but limited efficacy against immature stages of Fasciola hepatica. [, ]

Q4: Does the rumen environment influence the efficacy of Netobimin?

A4: Research suggests that ruminal microflora contribute to the biotransformation of Netobimin. Studies using artificial rumens have demonstrated that ruminal bacteria can reduce Netobimin and its metabolites, favoring the production of albendazole, potentially enhancing its efficacy. []

Q5: Are there differences in efficacy between the zwitterion and trisamine formulations of Netobimin?

A5: Studies comparing the zwitterion and trisamine formulations of Netobimin administered orally to cattle observed that the zwitterion formulation resulted in significantly higher plasma concentrations of ABZSO and ABZSO2. This difference in pharmacokinetic profiles might contribute to varying efficacy levels. []

Q6: What are the primary metabolites of Netobimin?

A6: Following administration, Netobimin is rapidly metabolized in the body. The major metabolites detected in plasma are albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2). Albendazole (ABZ) itself is often found in low concentrations or not detected at all in plasma. [, , , , , ]

Q7: Does the co-administration of other drugs influence Netobimin's metabolism?

A7: Research indicates that co-administration of certain drugs can alter Netobimin's pharmacokinetics. For example, co-administration of methimazole, a sulphoxidation inhibitor, significantly increased the elimination half-life and AUC of ABZSO in sheep and cattle, potentially prolonging its therapeutic effect. [, ]

Q8: What is the role of the liver in Netobimin metabolism?

A8: The liver plays a crucial role in metabolizing Netobimin. Studies using liver microsomes from sheep and cattle have shown that Netobimin is primarily metabolized by the flavin-containing mono-oxygenase (FMO) enzyme system, leading to the formation of ABZSO. []

Q9: How is Netobimin excreted from the body?

A9: Netobimin and its metabolites are primarily excreted in the urine. Studies in sheep found that a significant percentage of the administered dose is excreted within 120 hours. The excretion profile may vary depending on the route of administration and the presence of other drugs. []

Q10: Is there evidence of resistance to Netobimin in parasite populations?

A10: Yes, studies have reported the emergence of benzimidazole resistance in nematode populations, including Haemonchus contortus. This resistance poses a significant challenge to the efficacy of Netobimin and other benzimidazole anthelmintics. [, ]

Q11: What are the potential mechanisms of resistance to Netobimin?

A11: While the exact mechanisms of resistance are complex and not fully understood, studies suggest that mutations in the β-tubulin gene of parasites can reduce the binding affinity of benzimidazoles like ABZSO, leading to decreased efficacy. []

Q12: Are there any limitations in using Netobimin in pregnant animals?

A12: Studies in rats have shown that Netobimin can cross the placental barrier and potentially induce embryotoxic and teratogenic effects. Therefore, caution should be exercised when considering its use in pregnant animals, and a veterinarian should always be consulted. [, ]

Q13: Does the volume of drench administration impact Netobimin's efficacy?

A13: Research suggests that the volume of drench administration can influence the efficacy of benzimidazole anthelmintics like Netobimin. Larger volumes might increase the risk of rumen bypass, reducing the drug's residence time in the rumen and potentially impacting its efficacy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。